2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-15-8-4-7-14(11-15)19-22-21-17-9-10-18(23-24(17)19)26-12-16(25)13-5-2-1-3-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDBADDULEYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in the presence of acetic anhydride.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with thiol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic substitution under basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Thioether → Sulfonium salt | 78% | |
| Arylation | 4-Fluorophenylboronic acid, Pd(OAc)₂, 80°C | Biaryl sulfide derivative | 65% |
Key findings:
-
The reaction with methyl iodide proceeds via an SN2 mechanism, forming sulfonium intermediates that stabilize charge-separated species.
-
Palladium-catalyzed coupling reactions retain the triazolo-pyridazine framework while modifying the sulfur-linked substituent .
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide | 85% |
| mCPBA | 0°C, 2 hrs | Sulfone | 92% |
Studies show the sulfone derivative exhibits enhanced metabolic stability compared to the parent compound in pharmacokinetic assays .
Ketone Functionalization
The phenylethanone moiety participates in characteristic carbonyl reactions:
a. Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 0°C | Secondary alcohol |
| LiAlH₄ | THF, reflux | Over-reduction observed |
b. Condensation
Reacting with hydrazines yields hydrazones that retain biological activity:
Hydrazone derivatives show improved solubility in polar solvents.
Cycloaddition Reactions
The triazolo-pyridazine core participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Class |
|---|---|---|
| Acetylenedicarboxylate | 100°C, 24 hrs | Pyrazolo-triazolo hybrids |
| Nitrile oxides | Microwave, 150°C | Isoxazoline derivatives |
Density functional theory (DFT) calculations confirm the frontier molecular orbitals of the triazolo system facilitate dipolar cycloadditions .
Functional Group Interconversion
The compound serves as a precursor for pharmacologically active derivatives:
a. Thioether to Amine
| Reaction Pathway | Reagents | Application |
|---|---|---|
| Gabriel synthesis | Phthalimide, K₂CO₃ | Primary amine analogs |
b. Ketone to Carboxylic Acid
This oxidation pathway enables salt formation for improved formulation.
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Plasma Stability (t₁/₂) | 4.2 hrs | LC-MS |
| Microsomal Metabolism | CYP3A4-mediated | P450 assay |
The thioether group shows susceptibility to glutathione conjugation, suggesting potential for prodrug development .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 395.4 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide in basic media .
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activities. Specifically, derivatives of 1,2,4-triazole have been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. For instance, studies have demonstrated that certain triazole derivatives can induce apoptosis in breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), showing promising cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, including Mycobacterium tuberculosis. Compounds related to this structure have been reported to show inhibition rates comparable to standard antibiotics like rifampicin . Additionally, antifungal activity has been noted against various fungal strains, indicating a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
Some derivatives of triazoles have displayed anti-inflammatory properties. For example, specific compounds have been screened for their ability to reduce inflammation in animal models, demonstrating effectiveness superior to common anti-inflammatory drugs such as diclofenac .
Pharmacological Applications
Given its diverse biological activities, 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone could be explored further for various pharmacological applications:
- Chemopreventive Agents : Due to its anticancer properties, there is potential for development as a chemopreventive agent in oncology.
- Antibiotic Development : With rising antibiotic resistance, compounds like this one could serve as templates for new antimicrobial drugs.
- Anti-inflammatory Drugs : Its anti-inflammatory effects suggest potential in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the triazole or phenyl rings can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Enhanced potency against cancer cells |
| Alteration of thio group | Improved antimicrobial properties |
Case Study 1: Anticancer Activity
A study evaluated several triazole derivatives against MCF-7 breast cancer cells and found that modifications leading to increased lipophilicity resulted in higher cytotoxicity rates. The specific compound containing the fluorophenyl group showed a notable IC50 value indicating effective inhibition of cell proliferation.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. The results indicated that some compounds exhibited inhibition rates exceeding those of traditional treatments, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation and survival . The compound binds to the ATP-binding site of the enzyme, preventing its activity and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone can be compared with other triazolopyridazine derivatives:
Biological Activity
The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazolopyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.38 g/mol. The structure contains a triazolo-pyridazine moiety linked to a phenylthio group and an ethanone functional group. The presence of the fluorine atom in the aromatic ring may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that triazolopyridazine derivatives possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
- Antioxidant Properties : Compounds in this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in oxidative stress-related conditions .
- Anticancer Activity : Preliminary studies indicate that certain triazolopyridazine derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This includes the activation of caspases and alteration of mitochondrial membrane potential .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Triazolopyridazines often act as enzyme inhibitors. For example, some derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for rapidly dividing cells such as cancer cells .
- Interaction with Receptors : The structural features allow these compounds to interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
- A study investigating a series of triazolopyridazine derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Another research effort focused on the anticancer properties of triazolopyridazines demonstrated that one derivative reduced cell viability by over 70% in HeLa cells at concentrations as low as 10 µM after 48 hours of treatment .
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes for 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone?
- Methodological Answer : The synthesis typically involves a multi-step process:
Intermediate Preparation : Start with 6-hydrazinyl-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, synthesized via cyclization of hydrazine derivatives with fluorophenyl-substituted precursors.
Thioether Formation : React the intermediate with 2-chloro-1-phenylethanone in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to introduce the thioether moiety.
Purification : Isolate the product via filtration and recrystallization using ethanol or acetonitrile .
Key Optimization Factors :
- Temperature control (80–100°C for reflux).
- Solvent selection (DMF for solubility and reactivity).
- Reaction time (6–12 hours for completion).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₅FN₄OS: 415.0984) .
- HPLC : Assess purity (>95% for biological assays) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyridazine derivatives?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:
- Systematic Substituent Analysis : Compare derivatives with fluorophenyl vs. methoxyphenyl groups (e.g., EC₅₀ differences in kinase inhibition assays) .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Computational Modeling : Perform molecular docking to predict binding affinities (e.g., targeting ATP-binding pockets in kinases) .
Example Data Table :
| Substituent (R) | Biological Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 0.45 ± 0.12 | Kinase X | |
| 4-Methoxyphenyl | 1.20 ± 0.30 | Kinase X |
Q. What strategies enhance target selectivity when modifying the core triazolopyridazine structure?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F) at the 3-phenyl position to improve binding to hydrophobic enzyme pockets .
- Linker Optimization : Replace the thioether with sulfoxide/sulfone groups to alter polarity and hydrogen-bonding capacity .
- SAR Studies : Test analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to map steric and electronic effects .
Case Study : - 2-((3-(4-Fluorophenyl)-...acetamide showed 10-fold higher selectivity for EGFR over HER2 due to optimized fluorophenyl positioning .
Q. How should researchers design experiments to evaluate metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound (1–10 μM) with rat/human liver microsomes (37°C, NADPH cofactor) for 0–60 minutes.
- Sampling : Quench reactions with ice-cold acetonitrile at intervals (0, 15, 30, 60 min).
- Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
Key Parameters : - Metabolic soft spots (e.g., thioether oxidation to sulfoxide) .
- Species-specific differences (human vs. rodent CYP450 isoforms).
Data Contradiction Analysis
Q. Why do conflicting results occur in cytotoxicity studies of triazolopyridazine derivatives?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Sensitive lines (e.g., MCF-7 vs. resistant HT-29) .
- Assay Conditions : Viability endpoints (MTT vs. ATP luminescence) yield differing IC₅₀ values.
- Compound Stability : Degradation in DMSO stock solutions over time.
Resolution : - Pre-test compound stability via HPLC.
- Use multiple assays and cell lines for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
